molecular formula C18H26N2O2 B12264633 4-{1-[(3-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine

4-{1-[(3-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine

Cat. No.: B12264633
M. Wt: 302.4 g/mol
InChI Key: BYYJAQUUFRTYKZ-UHFFFAOYSA-N
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Description

4-{1-[(3-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and a 3-methylphenyl group. Compounds containing piperidine and morpholine rings are significant in medicinal chemistry due to their diverse biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(3-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine typically involves multi-step organic reactionsThe final step involves the incorporation of the morpholine ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods with adjustments to accommodate larger volumes and ensure safety .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(3-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

4-{1-[(3-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-[(3-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[(3-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine is unique due to its specific combination of functional groups and ring structures.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

[1-[(3-methylphenyl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H26N2O2/c1-15-4-2-5-16(12-15)13-19-7-3-6-17(14-19)18(21)20-8-10-22-11-9-20/h2,4-5,12,17H,3,6-11,13-14H2,1H3

InChI Key

BYYJAQUUFRTYKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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